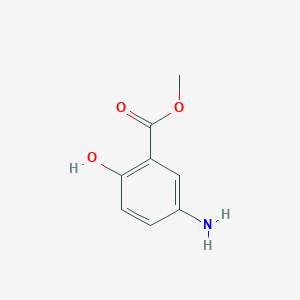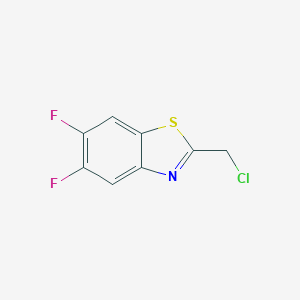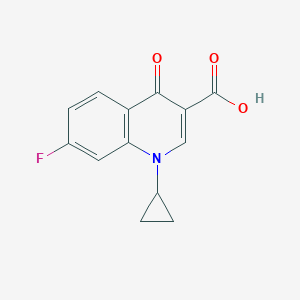
1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Übersicht
Beschreibung
“1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C13H9ClFNO3 . It is also known as fluoroquinolonic acid . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .
Synthesis Analysis
The compound can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate . A series of novel analogues of this compound were synthesized and characterized using 1H NMR, 13C NMR, and LCMS .Molecular Structure Analysis
The compound has a complex molecular structure with a cyclopropyl group, a fluorine atom, and a carboxylic acid group . The InChI string and Canonical SMILES string provide detailed information about its molecular structure .Chemical Reactions Analysis
The compound undergoes low-efficiency substitution of the 6-fluoro by an OH group on irradiation in H2O via the ππ* triplet .Physical And Chemical Properties Analysis
The compound has a molecular weight of 468.5 g/mol . It has 4 hydrogen bond donors and 10 hydrogen bond acceptors . Its topological polar surface area is 141 Ų . The compound has a complexity of 692 .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound with established chemical structure through various methods such as NMR, mass spectrometry, and elemental analysis. A study by Xia et al. (2013) isolated a related compound, demonstrating the chemical synthesis and structural identification of these compounds (Xia, Chen, & Yu, 2013).
Antimicrobial Activities
This compound has shown promise in antimicrobial applications. Senthilkumar et al. (2009) synthesized derivatives and evaluated their antimycobacterial activities against various strains of Mycobacterium tuberculosis, finding certain compounds to be highly effective (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009).
Photochemical Properties
The photochemical behavior of similar compounds has been studied, with Mella, Fasani, and Albini (2001) investigating the effects of light and environmental conditions on these molecules. Their research provides insight into the stability and degradation pathways under various conditions (Mella, Fasani, & Albini, 2001).
Chemical Reactivity and Impurities
The reactivity of this compound, especially in the formation of pharmaceutical products like ciprofloxacin, was explored by Kalkote et al. (1996). They studied the reaction pathways and identified impurities, which is crucial for pharmaceutical manufacturing (Kalkote, Sathe, Kharul, Chavan, & Ravindranathan, 1996).
Antibacterial Research
Abu-Sheaib et al. (2008) conducted research on the synthesis of new heterocycles fused onto 4-oxoquinoline-3-carboxylic acid and tested their antibacterial activity. This research contributes to the development of new antibacterial agents (Abu-Sheaib, Zahra, El-Abadelah, & Voelter, 2008).
Derivative Synthesis and Spectral Studies
Yadav and Joshi (2008) investigated the synthesis of novel ciprofloxacin derivatives and conducted spectral studies to establish their structures. This research enhances understanding of the chemical properties and potential applications of these derivatives (Yadav & Joshi, 2008).
Eigenschaften
IUPAC Name |
1-cyclopropyl-7-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-7-1-4-9-11(5-7)15(8-2-3-8)6-10(12(9)16)13(17)18/h1,4-6,8H,2-3H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZESLTPCOVTJOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=C2C=C(C=C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431974 | |
| Record name | 1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
CAS RN |
157372-99-1 | |
| Record name | 1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


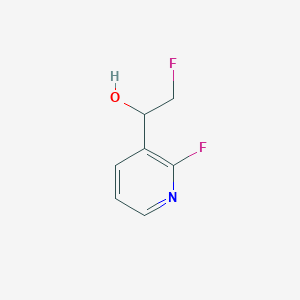
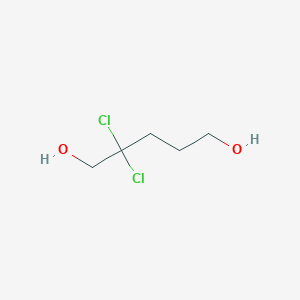
![8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B125356.png)
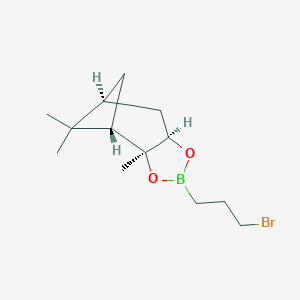
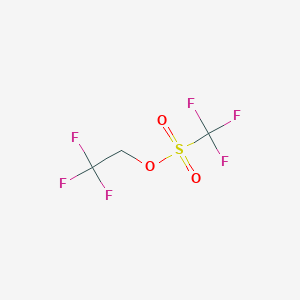
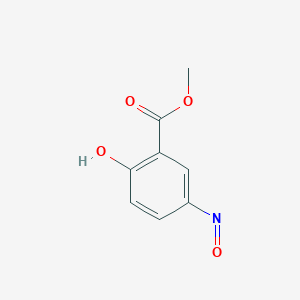
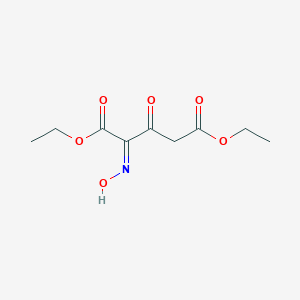
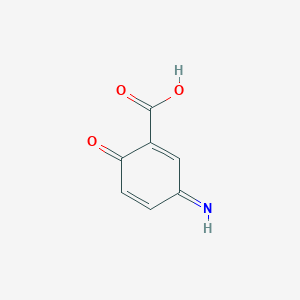
![(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid](/img/structure/B125370.png)
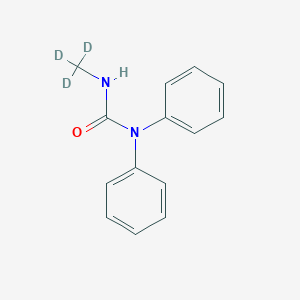
![4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B125375.png)
